molecular formula C14H21N3O3 B11089378 1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 695211-98-4

1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11089378
CAS No.: 695211-98-4
M. Wt: 279.33 g/mol
InChI Key: SXHKSGXBIZPRTA-UHFFFAOYSA-N
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Description

1-[2-(1-Azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound with a complex structure. It is characterized by the presence of an azepane ring, a pyrimidinedione core, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as azepane, ethyl acetoacetate, and urea.

    Reaction Conditions: The key steps involve the formation of the azepane ring, followed by the introduction of the oxoethyl group and the pyrimidinedione core. These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: These interactions can affect various biochemical pathways, resulting in the modulation of cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(1-azepanyl)ethyl methacrylate and methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate share structural similarities.

Properties

CAS No.

695211-98-4

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]-3,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C14H21N3O3/c1-11-9-12(18)15(2)14(20)17(11)10-13(19)16-7-5-3-4-6-8-16/h9H,3-8,10H2,1-2H3

InChI Key

SXHKSGXBIZPRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CC(=O)N2CCCCCC2)C

Origin of Product

United States

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